molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No. B010902
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
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Patent
US05244907

Procedure details

A solution of 1-methylindazole-3-carboxylic acid, methyl ester (1.00 g, 0.0053 mol) was stirred in a mixture of methanol (10 mL)/2N NaOH solution (120 mL) at reflux temperature for 2 hours. After cooling, the mixture was diluted with water (100 mL) and acidified with 6N HCl solution. The white solid that formed was collected by filtration and dried under ambient conditions for 6 days to give 0.86 g (92% yield) of the product; mp 215°-216° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([O:13]C)=[O:12])=[N:3]1.[OH-].[Na+].Cl>CO.O>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The white solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under ambient conditions for 6 days
Duration
6 d

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.